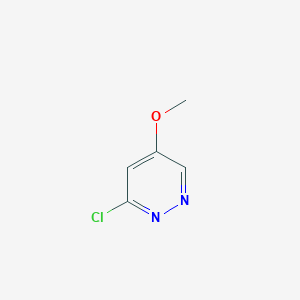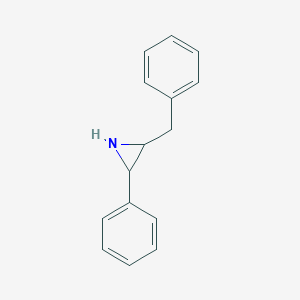
8-Methoxyisoquinoline
Vue d'ensemble
Description
8-Methoxyisoquinoline (8-MIQ) is an alkaloid compound found in a variety of plants, including opium poppy, and has been used for centuries in traditional medicine. 8-MIQ has a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. It has been shown to be effective in treating a variety of conditions, including pain, inflammation, cancer, and neurological disorders. In recent years, 8-MIQ has become increasingly popular in the field of medicinal chemistry due to its potential therapeutic applications. The aim of
Applications De Recherche Scientifique
Antiparasitic Activities
- Treatment of Visceral Leishmaniasis: A derivative, WR6026, showed effectiveness in treating visceral leishmaniasis, with half the patients in a study showing significant clinical improvement and parasite reduction (Sherwood et al., 1994).
- Potential for Radical Cure and Prophylaxis: Experimental studies have demonstrated the efficacy of primaquine, a related 8-aminoquinoline, in both curative and preventive roles against malaria, highlighting the broad utility of this class (Schmidt et al., 1982).
Efficacy and Toxicity Profiles
- Differential Efficacy and Toxicity of Enantiomers: Enantiomers of an 8-aminoquinoline compound exhibited varying levels of antiparasitic activity and toxicity, underlining the importance of molecular structure in therapeutic applications (Nanayakkara et al., 2008).
Photochemical Stability
- Reduced Phototoxicity in Fluoroquinolone Agents: The introduction of a methoxy group at the 8 position in quinoline nuclei significantly reduced phototoxicity in fluoroquinolone antibacterial agents (Marutani et al., 1993).
Antitumor Activities
- Potential in Cancer Treatment: Isoquinoline alkaloids exhibit cytotoxicity against tumor cells, with certain derivatives showing promising anticancer properties (Guo et al., 2017).
- Synthesis and Biological Activity: Recent advances in synthesizing 8-hydroxyquinoline derivatives, closely related to 8-methoxyisoquinoline, have shown a range of pharmacological properties including anticancer, antiviral, and antibacterial activities (Saadeh et al., 2020).
Interaction with Neurotransmitters
- Dopamine Antagonist Properties: Some derivatives, particularly tetrahydroisoquinolines with methoxyphenyl substituents, have been found to be dopamine antagonists, though their clinical utility as antipsychotic agents remains uncertain (Ellefson et al., 1980).
Chemotherapy and Toxicity Studies
- Insights into Chemotherapy and Toxicity: Research on pamaquine, a related compound, provides valuable insights into the therapeutic potential and risks associated with 8-aminoquinolines, particularly in terms of hematological toxicity (Earle et al., 1948).
Safety and Hazards
Orientations Futures
While specific future directions for 8-Methoxyisoquinoline are not mentioned, compounds containing the 8-hydroxyquinoline moiety are considered to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could potentially be used in the development of drugs against numerous diseases, including cancer .
Propriétés
IUPAC Name |
8-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZGHKIHHIKUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474778 | |
| Record name | 8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-70-2 | |
| Record name | 8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant synthetic route to obtain 8-methoxyisoquinoline derivatives, and what specific compound synthesis exemplifies this approach?
A1: A key method for synthesizing this compound derivatives involves utilizing readily available indanone precursors. This approach, outlined in a study by [], leverages the Schmidt reaction on 5-methoxy or 7-methoxyindan-1-ones, or their derivatives, leading to the formation of isocarbostyrils. These intermediates are then effectively converted into the desired 6-methoxy or 8-methoxyisoquinolines. A practical illustration of this methodology is the total synthesis of illudinine methyl ester (1b), a naturally occurring this compound alkaloid. The synthesis commences with methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate (4) as the starting material and proceeds through the aforementioned reaction sequence. []
Q2: Can you provide an example of a natural product containing the this compound moiety, and how does its structure influence its existence as atropisomers?
A2: Dioncophyllacine B, an alkaloid found in the leaves of the Ancistrocladus abbreviatus plant, serves as a prime example of a natural product containing the this compound core. [] Notably, this compound, unlike other Dioncophyllaceae alkaloids, features a methoxy substituent at the C-4 position of the isoquinoline ring. Structurally, dioncophyllacine B possesses a biaryl axis situated between the C-7 position of the this compound moiety and the C-6' position of a naphthalene ring system. The presence and positioning of the methoxy group at C-4, along with the specific biaryl coupling site, contribute to the observation that dioncophyllacine B does not exhibit stable atropisomers at room temperature. This phenomenon arises from the limited number and small size of the substituents flanking the biaryl axis, hindering the restricted rotation required for atropisomerism in this specific case. []
Q3: Are there alternative synthetic strategies for accessing this compound derivatives?
A3: Yes, an alternative approach involves ortho-selective metalation of 2-(3-methoxyphenyl)ethylamine. This strategy allows for the introduction of various electrophiles at the ortho-position, enabling the construction of diversely substituted 8-methoxyisoquinolines. This method offers flexibility in tailoring the substituent pattern on the isoquinoline ring, which is crucial for exploring structure-activity relationships and optimizing desired biological activities. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



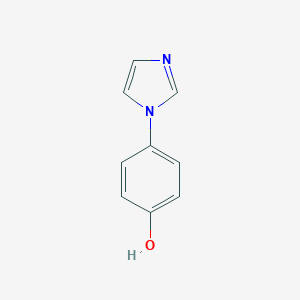
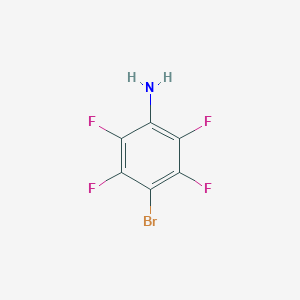

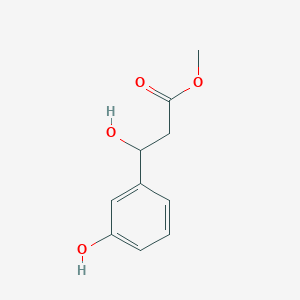
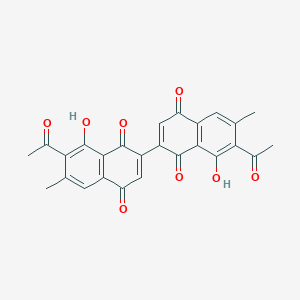
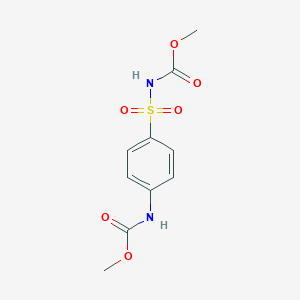
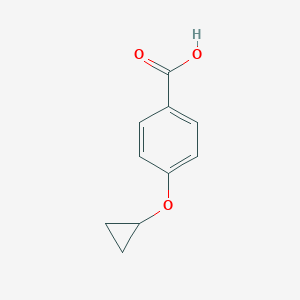
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)

